9-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
9-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that belongs to the class of pyridotriazines. This compound is characterized by its unique structure, which includes a pyrido[1,2-a][1,3,5]triazin-4-one core with a methyl group at the 9th position and a (4-methylphenyl)methylsulfanyl group at the 2nd position. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Properties
IUPAC Name |
9-methyl-2-[(4-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-5-7-13(8-6-11)10-21-15-17-14-12(2)4-3-9-19(14)16(20)18-15/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHGXLUAEHYPRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=O)N3C=CC=C(C3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable aldehyde and thiol in the presence of a catalyst can lead to the formation of the desired pyridotriazine core. The reaction conditions typically involve heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the compound. These methods allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
9-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the pyridotriazine core or the functional groups attached to it.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles such as halides or amines. These reactions typically require the presence of a suitable catalyst and specific reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can lead to the formation of various substituted pyridotriazines.
Scientific Research Applications
9-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications across different fields:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.
Medicine: The compound’s potential therapeutic properties are investigated for the treatment of various diseases. Its unique structure and functional groups allow for the design of new drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of 9-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
The molecular targets and pathways involved depend on the specific biological activity being studied. For instance, in antimicrobial research, the compound may target bacterial enzymes or cell wall synthesis pathways, while in anticancer research, it may inhibit cell proliferation or induce apoptosis in cancer cells.
Comparison with Similar Compounds
9-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Pyrido[2,3-d]pyrimidin-5-ones: These compounds have a similar pyrido core but differ in the functional groups attached to the core. They exhibit different biological activities and chemical properties.
Pyrido[2,3-d]pyrimidin-7-ones: These compounds also have a pyrido core but with different substitution patterns. They are studied for their potential as kinase inhibitors and other therapeutic applications.
Triazolo[1,5-a]pyrimidines: These compounds have a triazole ring fused to the pyrimidine core, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the (4-methylphenyl)methylsulfanyl group, which imparts distinct chemical and biological properties.
Biological Activity
9-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of pyridotriazines and is characterized by a complex structure that includes a pyrido[1,2-a][1,3,5]triazin-4-one core, which contributes to its unique chemical properties and biological interactions.
Chemical Structure
The chemical structure of this compound can be represented as follows:
IUPAC Name: this compound
InChI: InChI=1S/C16H15N3OS/c1-11-5-3-7-13(9-11)10-21-15-17-14-12(2)6-4-8-19(14)16(20)18-15/h3-9H,10H2,1-2H3
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential therapeutic applications. Notably, studies have focused on its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for several bacteria and fungi have been reported:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.62 |
| Escherichia coli | 31.25 |
| Candida albicans | 7.81 |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Properties
The anticancer potential of this compound has also been explored. In cell line studies involving various cancer types such as breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116), the compound showed dose-dependent cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 10.0 |
| HCT116 | 15.0 |
Mechanistically, it is hypothesized that the compound may induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition: The compound may inhibit enzymes critical for microbial growth and cancer cell proliferation.
- DNA Interaction: It may bind to DNA or RNA structures affecting gene expression and replication processes.
- Signaling Pathway Modulation: The compound could influence cellular signaling pathways related to apoptosis and cell cycle regulation.
Case Studies
Several case studies have highlighted the efficacy of this compound in specific biological contexts:
- In Vivo Anticancer Study: A study involving xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to control groups.
- Antimicrobial Efficacy in Clinical Isolates: Clinical isolates of resistant bacterial strains were treated with the compound showing promising results in overcoming resistance mechanisms.
Q & A
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculates transition states for sulfanyl group substitutions or oxidation reactions.
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., lipid bilayer penetration).
- QSAR Models : Correlate structural features (e.g., logP, polar surface area) with observed bioactivity .
Discrepancies between predicted and experimental reactivity are resolved by refining computational parameters (e.g., solvent dielectric constant in DFT) .
How do substituents influence the compound’s physicochemical properties?
Advanced Research Focus
The 4-methylphenylsulfanyl group enhances lipophilicity (logP ~2.8), improving membrane permeability but potentially reducing aqueous solubility. Substituent effects are quantified via:
- HPLC-MS : Measuring retention times under varied mobile phases.
- Thermogravimetric Analysis (TGA) : Assessing thermal stability (~200°C decomposition observed) .
Contradictions in solubility data are addressed by modifying crystallization solvents (e.g., ethanol vs. acetonitrile) .
What strategies are recommended for resolving spectral data inconsistencies?
Q. Advanced Research Focus
- Multi-Technique Validation : Cross-referencing NMR, IR, and XRD data to confirm substituent positions.
- Isotopic Labeling : Using -labeled precursors to clarify ambiguous peaks in -NMR .
For example, overlapping peaks in aromatic regions are resolved via 2D-COSY or HSQC experiments .
How is the compound’s stability profiled under different storage conditions?
Q. Advanced Research Focus
- Forced Degradation Studies : Exposure to heat (40–60°C), light (UV-vis), and humidity (75% RH) to identify degradation pathways (e.g., sulfanyl group oxidation).
- LC-MS/MS : Monitoring degradation products like sulfoxide derivatives .
Stability contradictions (e.g., variable shelf life) are mitigated by using amber glass packaging and inert atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
